![molecular formula C20H19FN4O3S B2630451 4-fluoro-N-[[5-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 903313-20-2](/img/structure/B2630451.png)
4-fluoro-N-[[5-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
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Description
4-fluoro-N-[[5-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide is a useful research compound. Its molecular formula is C20H19FN4O3S and its molecular weight is 414.46. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-[[5-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-[[5-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The synthesized derivatives of this compound have been investigated for their antimicrobial potential. Specifically, compounds such as d1 , d2 , and d3 demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species .
- Thiazole-based molecules have been known to inhibit bacterial lipid biosynthesis and exhibit antibacterial effects . Therefore, this compound could be explored further as a potential antimicrobial agent.
- Among the synthesized derivatives, d6 and d7 showed remarkable anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) .
- Compounds d1 , d2 , d3 , d6 , and d7 exhibited favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT) .
- Thiazoles have been reported to possess anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
- The antimicrobial effects of thiazole derivatives are attributed to their interference with bacterial lipid synthesis .
Antimicrobial Activity
Anticancer Properties
Molecular Docking Studies
Thiazole Nucleus and Medicinal Properties
Chloroacetamide Moiety
Physicochemical Characterization
properties
IUPAC Name |
4-fluoro-N-[[5-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c1-13-2-4-14(5-3-13)10-22-17(26)12-29-20-25-24-18(28-20)11-23-19(27)15-6-8-16(21)9-7-15/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLOWRSWZHBMET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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